molecular formula C13H19NO4 B15272211 Ethyl 9a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,8H,9H,9aH-cyclohepta[b]pyridine-4a-carboxylate

Ethyl 9a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,8H,9H,9aH-cyclohepta[b]pyridine-4a-carboxylate

Cat. No.: B15272211
M. Wt: 253.29 g/mol
InChI Key: RAWDHZQWPHODNH-UHFFFAOYSA-N
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Description

The compound Ethyl 9a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,8H,9H,9aH-cyclohepta[b]pyridine-4a-carboxylate is a highly functionalized heterocyclic ester. Its structure features a seven-membered cyclohepta[b]pyridine core with an ethyl ester group at position 4a, a hydroxyl group at position 9a, and a ketone at position 2.

Below, we compare this compound to similar derivatives documented in recent literature and patents.

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

ethyl 9a-hydroxy-2-oxo-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-4a-carboxylate

InChI

InChI=1S/C13H19NO4/c1-2-18-11(16)12-7-4-3-5-8-13(12,17)14-10(15)6-9-12/h6,9,17H,2-5,7-8H2,1H3,(H,14,15)

InChI Key

RAWDHZQWPHODNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCCCCC1(NC(=O)C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 9a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,8H,9H,9aH-cyclohepta[b]pyridine-4a-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis but with optimizations for yield and purity. This could involve the use of continuous flow reactors and more efficient catalysts to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 9a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,8H,9H,9aH-cyclohepta[b]pyridine-4a-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can occur, particularly at the hydroxyl and carboxylate groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Ethyl 9a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,8H,9H,9aH-cyclohepta[b]pyridine-4a-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 9a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,8H,9H,9aH-cyclohepta[b]pyridine-4a-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. This interaction can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Structural Analogues in Pyrrolo-Pyridine and Pyridazine Systems

Ethyl 1H-Pyrrolo[2,3-c]pyridine-2-carboxylate (9a)
  • Structure : Five-membered pyrrolo[2,3-c]pyridine fused to a pyridine ring, with an ethyl ester at position 2.
  • Synthesis : 60% yield via methods described in literature .
  • Key Features : Lacks hydroxyl and ketone groups, simplifying its reactivity profile. Used as a precursor in medicinal chemistry.
Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b)
  • Structure : Chloro-substituted analog of 9a at position 3.
  • Synthesis : 60% yield, similar to 9a .
(4aR)-1-[(3-Chloro-4-Phenylmethoxyphenyl)methyl]-4-Hydroxy-4a-Methyl-2-Oxo-Pyrrolo[1,2-b]pyridazine-3-carboxylate
  • Structure : Pyridazine-based core with a hydroxyl group, ketone, and bulky aryl substituents.
  • Synthesis : Derived from multi-step coupling reactions, emphasizing the role of substituents in modulating activity .
  • Key Features : Bulky groups improve metabolic stability but may reduce solubility.

Substituent Effects on Physicochemical Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Purity Key Functional Groups
Target Compound Cyclohepta[b]pyridine Ethyl ester, 9a-OH, 2-oxo Not reported Hydroxyl, ketone, ester
Ethyl 1H-Pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrolo[2,3-c]pyridine Ethyl ester ~220 (estimated) ≥95%† Ester
(4aR)-1-[(2,3-Difluoro-4-Iodophenyl)methyl]... Pyrrolo[1,2-b]pyridazine 2-Methylpropyl ester, difluoro, iodo ~657 (LCMS [M+H]+) ≥95%‡ Halogens, ester, hydroxyl

† Purity standards for analogs in –2 .
‡ Purity confirmed via LC-MS/NMR in .

Key Observations:

Functional Groups : The hydroxyl and ketone groups in the target compound could enhance hydrogen-bonding interactions but may also increase susceptibility to oxidation or degradation compared to simpler esters like 9a–9b.

Synthetic Complexity : Analogs with halogens or aryl groups (e.g., –5) require advanced coupling strategies, suggesting the target compound’s synthesis may involve similar challenges .

Analytical and Pharmacological Insights

  • Purity Standards : Most analogs (e.g., 9a–9b, pyridazine derivatives) achieve ≥95% purity via LC-MS and NMR , comparable to the ≥98% purity seen in unrelated compounds like 9(R)-HHC .
  • Stability : Hydroxyl and ketone groups in the target compound may necessitate stabilization strategies (e.g., lyophilization or inert atmospheres), unlike halogenated analogs, which are often more stable .
  • Potential Applications: Pyridazine and pyrrolo-pyridine derivatives are frequently used as intermediates in drug discovery (e.g., kinase inhibitors or anti-inflammatory agents) . The target’s unique structure could position it for niche applications in catalysis or asymmetric synthesis.

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